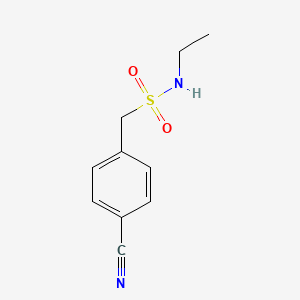
5-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a heterocyclic organic compound. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions such as:
Starting Materials: Precursors like substituted anilines and ketones.
Reaction Conditions: Acidic or basic conditions, elevated temperatures, and specific catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the laboratory synthesis for larger scales, focusing on yield, purity, and cost-effectiveness. This might include:
Batch or Continuous Processes: Depending on the scale and demand.
Purification Techniques: Crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Formation of more saturated derivatives.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for various diseases.
Industry: Possible applications in the production of dyes, pigments, or other materials.
Mechanism of Action
The mechanism of action of 5-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one would depend on its specific biological activity. Generally, it might involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Specific biochemical pathways relevant to its activity, such as inhibition of enzyme activity or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar structures but different substituents.
Tetrahydroquinoline Derivatives: Compounds with variations in the saturation of the ring system.
Uniqueness
5-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one might be unique in its specific substitution pattern, which could confer distinct biological or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
5-amino-1-methyl-5,6,7,8-tetrahydroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h5-6,8H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBBJQYYWSIZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC1=O)C(CCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{[4-(diethylsulfamoyl)phenyl]methyl}acetamide](/img/structure/B2843808.png)

![N-([1,1'-biphenyl]-2-yl)-3-methoxyisoxazole-5-carboxamide](/img/structure/B2843811.png)
![2,2-Difluoro-4-iodobenzo[d][1,3]dioxole](/img/structure/B2843812.png)

![tert-butyl N-[2-(5-amino-4-cyano-1H-1,2,3-triazol-1-yl)ethyl]carbamate](/img/structure/B2843814.png)
![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2843815.png)
![N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2843819.png)



![3-(3-chlorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B2843824.png)
![(2E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2843830.png)
